
Peficitinib hydrobromide
概要
説明
ペフィシチニブ臭化水素酸塩は、主に関節リウマチの治療に使用される医薬品化合物です。それはヤヌスキナーゼ阻害剤であり、これはさまざまなサイトカインや成長因子のシグナル伝達経路に関与するヤヌスキナーゼ酵素の活性を阻害することを意味します。 この阻害は、関節リウマチ患者における炎症と関節破壊の軽減に役立ちます .
準備方法
合成経路および反応条件
ペフィシチニブ臭化水素酸塩の合成は、7段階の線形合成シーケンスを伴います。このプロセスは、4-クロロ-7-アザインドールから始まり、トリイソプロピルシリルクロリドでN保護されます。この中間体は次に、sec-ブチルリチウムで処理され、分子上の特定の位置へのリチオ化を誘導します。 後続のステップには、ペフィシチニブ臭化水素酸塩の最終構造を構築するためのさまざまな化学反応が含まれます .
工業生産方法
ペフィシチニブ臭化水素酸塩の工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、自動反応器の使用と反応条件の精密な制御が含まれ、最終生成物の高い収率と純度が保証されます。このプロセスは、製薬市場の需要を満たすために費用対効果が高く、スケーラブルになるように設計されています。
化学反応の分析
Synthetic Pathway of Peficitinib Hydrobromide
The synthesis involves a seven-step linear sequence starting from 4-chloro-7-azaindole (178) ( ):
Step | Reaction Description | Key Reagents/Conditions | Outcome |
---|---|---|---|
1 | N-protection | Triisopropylsilyl chloride (TIPSCl) | Formation of TIPS-protected intermediate (179) to block C-2 lithiation |
2 | Directed lithiation | sec-BuLi at -78°C | Selective C-5 lithiation of azaindole ring |
3 | Electrophilic quench | Ethyl chloroformate | Introduction of ethyl ester at C-5 (→ 180 after TBAF deprotection) |
4 | Ester hydrolysis | NaOH (basic conditions) | Conversion to carboxylic acid |
5 | Amide formation | CDI, aqueous NH₄OH | Synthesis of amide (181) in 82% yield over two steps |
6 | Adamantane derivatization | Benzyl chloroformate, Pd/C hydrogenation | Separation of trans-4-aminoadamantan-1-ol diastereomers (185) |
7 | Coupling & salt formation | Chloropyridine 181 at 200°C, HBr treatment | Final coupling to peficitinib free base → crystalline hydrobromide salt |
Metabolic Reactions and Key Metabolites
Peficitinib undergoes hepatic metabolism primarily via sulfotransferase 2A1 (SULT2A1) and nicotinamide N-methyltransferase (NNMT) ( ). Key metabolites include:
Note: M2 retains partial JAK3 inhibitory activity but contributes minimally to therapeutic effects due to low plasma concentrations (~10% of parent drug exposure) .
Drug-Drug Interaction Studies
Co-administration with methotrexate (MTX) showed no clinically relevant pharmacokinetic interactions:
Parameter | Peficitinib + MTX vs. Peficitinib Alone | MTX + Peficitinib vs. MTX Alone |
---|---|---|
AUCinf | 0.98 (90% CI: 0.90–1.07) | 1.03 (90% CI: 0.95–1.12) |
Cmax | 0.94 (90% CI: 0.83–1.07) | 1.01 (90% CI: 0.92–1.11) |
No dose adjustments are required when combining these agents .
Critical Reaction Parameters
-
Temperature sensitivity : Final coupling (Step 7) requires 200°C for optimal yield .
-
Stereochemical control : Chromatographic separation of adamantane diastereomers (Step 6) ensures >99% trans-isomer purity .
-
Salt formation : HBr treatment enhances crystallinity and bioavailability (aqueous solubility = 1.23 mg/mL) .
Stability and Degradation Pathways
科学的研究の応用
Rheumatoid Arthritis
-
Phase II and III Trials :
- Peficitinib has been evaluated in several clinical trials, demonstrating significant improvements in RA symptoms compared to placebo. In a Phase III trial involving 507 patients, the American College of Rheumatology (ACR)20 response rates were significantly higher for patients receiving peficitinib at doses of 100 mg (57.7%) and 150 mg (74.5%) compared to placebo (30.7%) at Week 12 .
- Long-term studies have shown sustained efficacy. A long-term extension study indicated that ACR20 response rates improved from 71.6% at baseline to 78.7% at the end of treatment .
-
Safety Profile :
- The safety profile of peficitinib has been generally favorable, with most adverse events being mild to moderate in severity. Common treatment-emergent adverse events included nasopharyngitis and herpes zoster . The incidence rates for serious infections were comparable to those seen with other JAK inhibitors .
Comparative Effectiveness
A comparative analysis of peficitinib with other treatments for RA shows its effectiveness as both monotherapy and in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs). The following table summarizes key findings from various studies:
Study | Treatment Group | ACR20 Response Rate | Duration | Key Findings |
---|---|---|---|---|
RAJ1 | Peficitinib 100 mg | 54.5% | 12 weeks | Significant improvement vs placebo |
RAJ3 | Peficitinib + csDMARDs | 57.7% | 52 weeks | Well tolerated; significant symptom improvement |
RAJ4 | Peficitinib vs Etanercept | 58.6% | 52 weeks | Reduced radiographic progression |
Case Studies
- Long-Term Efficacy in Asian Populations :
- Adverse Events Monitoring :
作用機序
ペフィシチニブ臭化水素酸塩の主な作用機序には、ヤヌスキナーゼ酵素、特にJAK1、JAK2、JAK3、およびチロシンキナーゼ2の阻害が含まれます。これらの酵素を阻害することにより、ペフィシチニブ臭化水素酸塩は、自己免疫疾患を支える炎症プロセスにつながるシグナル伝達経路を破壊します。 これにより、インターロイキン-6やインターフェロン-γなどの炎症促進性サイトカインの活性が低下し、炎症、関節痛、組織損傷が減少します .
類似化合物との比較
ペフィシチニブ臭化水素酸塩は、トファシチニブ、バリシチニブ、アップダシチニブなどの他のヤヌスキナーゼ阻害剤と比較されます。これらの化合物はすべてヤヌスキナーゼ酵素を阻害しますが、選択性と効力は異なります。 ペフィシチニブ臭化水素酸塩は、すべてのヤヌスキナーゼ酵素の阻害を示すパンヤヌスキナーゼ阻害剤である点でユニークであり、一方、他の阻害剤は特定のヤヌスキナーゼ酵素に対して選択性を示す可能性があります .
類似化合物のリスト
- トファシチニブ
- バリシチニブ
- アップダシチニブ
ペフィシチニブ臭化水素酸塩の幅広い阻害プロファイルにより、さまざまな炎症性疾患の治療に役立つ汎用性の高い選択肢となり、他のヤヌスキナーゼ阻害剤とは一線を画しています。
生物活性
Peficitinib hydrobromide, known commercially as Smyraf®, is an oral Janus kinase (JAK) inhibitor developed primarily for the treatment of rheumatoid arthritis (RA). This compound has garnered attention due to its efficacy in managing symptoms of RA, especially in patients who have not responded adequately to conventional disease-modifying antirheumatic drugs (DMARDs). This article delves into the biological activity of peficitinib, highlighting its mechanisms, clinical trial results, safety profile, and implications for treatment.
Peficitinib inhibits JAK enzymes, which play a critical role in the signaling pathways of various cytokines involved in inflammation. By blocking these pathways, peficitinib suppresses the activation and proliferation of inflammatory cells, thereby reducing synovial inflammation associated with RA. This mechanism is similar to other JAK inhibitors but is distinguished by its selective inhibition profile across JAK1, JAK2, and JAK3.
Phase 3 Clinical Trials
Several pivotal Phase 3 trials have evaluated the efficacy of peficitinib in RA patients:
- RAJ3 Trial : Conducted in Japan, Korea, and Taiwan, this study included 507 patients with active RA who had inadequate responses to prior DMARDs. Patients received either peficitinib (100 mg or 150 mg) or placebo. The primary endpoint was the American College of Rheumatology (ACR) 20 response rate at Week 12. Results showed ACR20 response rates of 57.7% and 74.5% for the peficitinib groups compared to 30.7% for placebo (p < 0.001) .
- RAJ4 Trial : In this trial, also conducted in Japan, patients received peficitinib in combination with methotrexate. The results indicated ACR20 response rates of 58.6% and 64.4% for the peficitinib groups versus 21.8% for placebo at Week 12 (p < 0.001). Additionally, a significant reduction in joint destruction was observed .
Long-Term Efficacy
A long-term extension study involving 843 patients demonstrated sustained efficacy over a mean duration of 32 months. ACR response rates were maintained or improved from baseline: ACR20 increased from 71.6% to 78.7%, ACR50 from 52.1% to 63.3%, and ACR70 from 34.7% to 44.1% .
Efficacy Endpoint | Baseline ACR Response | End of Treatment ACR Response |
---|---|---|
ACR20 | 71.6% | 78.7% |
ACR50 | 52.1% | 63.3% |
ACR70 | 34.7% | 44.1% |
Safety Profile
Peficitinib has been generally well tolerated in clinical trials; however, certain adverse events have been noted:
- Common Adverse Events : The most frequently reported treatment-emergent adverse events (TEAEs) included nasopharyngitis (47%) and herpes zoster (17%) .
- Serious Infections : The incidence of serious infections was higher among peficitinib-treated patients compared to placebo; however, no new safety signals were identified beyond those associated with other JAK inhibitors .
- Long-Term Monitoring : Continuous monitoring post-launch is essential to further evaluate long-term safety and effectiveness .
Case Studies and Observational Data
A retrospective analysis involving Asian populations highlighted the effectiveness of peficitinib as a viable therapeutic option for RA patients who did not respond adequately to conventional therapies like methotrexate or other DMARDs .
特性
CAS番号 |
1353219-05-2 |
---|---|
分子式 |
C18H23BrN4O2 |
分子量 |
407.3 g/mol |
IUPAC名 |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |
InChIキー |
ZUVPMAPXNYGJQC-OGTXJUTESA-N |
SMILES |
O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br |
異性体SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br |
正規SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Peficitinib hydrobromide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。